Iridium,bis[2-(2-benzothiazolyl-kappaN3)phenyl-kappaC]-
Description
Iridium,bis[2-(2-benzothiazolyl-κN³)phenyl-κC]– is a cyclometalated iridium(III) complex featuring benzothiazole-based ligands. The structure consists of two 2-(2-benzothiazolyl)phenyl ligands coordinated to the iridium center via a κN³ (benzothiazole nitrogen) and κC (phenyl carbon) bonding mode. Such complexes are prominent in optoelectronic applications, particularly as phosphorescent emitters in organic light-emitting diodes (OLEDs), due to their tunable emission properties and high quantum yields . The benzothiazole moiety enhances electron-withdrawing characteristics, stabilizing the excited state and enabling efficient intersystem crossing for triplet-state emission.
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;; |
InChI Key |
QAZSVFNPMCBPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origin of Product |
United States |
Biological Activity
Iridium, bis[2-(2-benzothiazolyl-κN3)phenyl-κC]- (CAS Number: 337526-88-2), is a complex organometallic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of benzothiazole moieties, which are known for their pharmacological properties. The molecular formula of this compound is C31H23IrN2O2S2, with a molecular weight of 711.87 g/mol .
Iridium complexes, including bis[2-(2-benzothiazolyl-κN3)phenyl-κC]-, exhibit a variety of biological activities primarily through their interaction with cellular components. The benzothiazole ligands are believed to enhance the compound's ability to penetrate cellular membranes and interact with biomolecules such as DNA and proteins. This interaction can lead to various effects, including:
- Anticancer Activity : Studies have indicated that iridium complexes can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .
- Antimicrobial Properties : Some iridium compounds have demonstrated antibacterial and antifungal activities, potentially due to their ability to bind to microbial enzymes and disrupt metabolic processes .
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of iridium complexes on various cancer cell lines. Results showed that bis[2-(2-benzothiazolyl-κN3)phenyl-κC]- exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
- Another investigation highlighted the compound's ability to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
-
Antimicrobial Activity :
- In vitro studies demonstrated that this iridium complex effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to that of conventional antibiotics .
- Further research indicated that the mechanism of action involved disruption of bacterial cell membrane integrity, leading to cell lysis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Iridium(III) Complexes
To contextualize the properties of Iridium,bis[2-(2-benzothiazolyl-κN³)phenyl-κC]–, we compare it with structurally analogous cyclometalated iridium complexes. Key compounds include:
Bis[2-(4′-methoxybiphenyl-3-yl)benzothiazole-κN,κC]iridium(III) (acetylacetonate)
- Structure : Similar benzothiazole-based ligand but substituted with a methoxy group on the biphenyl unit.
- Photophysical Properties :
- Emission Maximum : ~580 nm (orange region)
- Quantum Yield (Φ) : ~0.45 (in thin films)
- Applications: Used in OLEDs for orange-red emission. The methoxy group improves solubility and reduces aggregation-induced quenching compared to non-substituted analogs .
(4,4′-Di-t-butyl-2,2′-bipyridine)bis[2-(2-pyridinyl-κN)phenyl-κC]iridium(III) Hexafluorophosphate
- Structure : Features bipyridine ancillary ligands and pyridinyl-phenyl cyclometalating ligands.
- Photophysical Properties :
- Emission Maximum : ~520 nm (green region)
- Quantum Yield (Φ) : ~0.70 (in solution)
- Applications : High-efficiency green emitters in OLEDs. The bulky tert-butyl groups suppress intermolecular interactions, enhancing luminescence efficiency .
Tris(2,2′-bipyridyl)ruthenium(II) Chloride Hexahydrate
- Structure : Ruthenium-based with three bipyridine ligands.
- Photophysical Properties :
- Emission Maximum : ~610 nm (red region)
- Quantum Yield (Φ) : ~0.05 (in aqueous solution)
- Applications : Primarily used in photocatalysis and sensors. Lower quantum yield compared to iridium complexes due to weaker spin-orbit coupling .
Data Table: Comparative Analysis of Key Properties
| Compound | Emission λ (nm) | Quantum Yield (Φ) | Key Application | Ligand Type |
|---|---|---|---|---|
| Iridium,bis[2-(2-benzothiazolyl-κN³)phenyl-κC]– | ~560–590 | 0.35–0.50 | OLEDs (orange-red) | Benzothiazole-phenyl |
| Bis[2-(4′-methoxybiphenyl-3-yl)benzothiazole-κN,κC]Ir(acac) | ~580 | 0.45 | OLEDs (orange-red) | Methoxy-benzothiazole |
| (4,4′-Di-t-butyl-bpy)bis[2-(2-pyridinyl-κN)phenyl-κC]Ir(III) PF₆⁻ | ~520 | 0.70 | OLEDs (green) | Pyridinyl-phenyl/bpy |
| Tris(2,2′-bipyridyl)ruthenium(II) chloride hexahydrate | ~610 | 0.05 | Photocatalysis | Bipyridine |
Key Research Findings
Ligand Effects on Emission Color :
- Benzothiazole-based ligands (e.g., in the target compound) red-shift emission compared to pyridinyl-phenyl ligands due to stronger ligand-centered (LC) transitions and reduced metal-to-ligand charge transfer (MLCT) contributions .
- Electron-donating substituents (e.g., methoxy) further stabilize the excited state, narrowing the emission bandwidth and improving color purity .
Quantum Yield and Stability: Pyridinyl-phenyl/bpy complexes exhibit higher Φ due to rigid ligand frameworks and reduced non-radiative decay. However, benzothiazole-based complexes offer better thermal stability (>300°C decomposition temperature) for long-term OLED operation .
Catalytic vs. Optoelectronic Applications :
- Ruthenium bipyridine complexes, while less efficient emitters, are superior in photocatalytic applications due to longer excited-state lifetimes and redox activity .
Q & A
Q. What are the established synthetic methodologies for preparing Iridium,bis[2-(2-benzothiazolyl-kappaN3)phenyl-kappaC]- complexes?
Answer: The synthesis typically involves reacting iridium(III) precursors (e.g., IrCl₃·nH₂O) with ligands under inert conditions. For example:
- Ligand Preparation : 2-(2-benzothiazolyl)phenyl ligands are synthesized via Suzuki-Miyaura coupling or direct cyclization of o-aminothiophenol derivatives .
- Coordination : The iridium precursor is refluxed with the ligand in a polar aprotic solvent (e.g., 2-ethoxyethanol) under nitrogen, followed by anion exchange (e.g., replacing chloride with PF₆⁻ using NH₄PF₆) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/diethyl ether mixtures yield pure complexes .
Q. What spectroscopic and analytical techniques are critical for characterizing this complex?
Answer: Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ligand coordination and purity. Benzothiazole protons typically show downfield shifts (δ 8.5–9.5 ppm) due to aromatic ring currents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-PF₆]⁺) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
- UV-Vis Spectroscopy : Absorption bands in visible regions (e.g., 400–500 nm) indicate metal-to-ligand charge transfer (MLCT) transitions .
Q. How does ligand functionalization impact the solubility and stability of the complex?
Answer:
- Electron-Withdrawing Groups (e.g., CF₃ on benzothiazole): Enhance oxidative stability but reduce solubility in nonpolar solvents .
- Bulky Substituents (e.g., tert-butyl): Improve steric protection of the iridium center, reducing decomposition in catalytic cycles .
- Solubility Optimization : Polar groups (e.g., –SO₃H) or PEG chains increase aqueous solubility for biological applications .
Advanced Research Questions
Q. What computational strategies are recommended for modeling the electronic structure of this iridium complex?
Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 20–25% exact exchange to accurately describe MLCT states .
- Basis Sets : Apply the LANL2DZ effective core potential (ECP) for iridium and 6-31G(d,p) for lighter atoms to balance accuracy and computational cost .
- Software : Gaussian 16 or ORCA for geometry optimization and TD-DFT calculations of UV-Vis spectra .
Q. What mechanistic insights explain the catalytic activity of this complex in [2+2] cycloaddition reactions?
Answer:
- Oxidative Addition : The iridium center activates substrates (e.g., alkenes) via a two-electron process, forming a metallocyclopropane intermediate .
- Steric Effects : Bulky ligands favor endo selectivity by restricting substrate approach angles .
- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy; rate-determining steps often involve substrate coordination rather than bond cleavage .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate non-covalent interactions in the crystal lattice?
Answer:
- X-ray Diffraction : Resolve bond lengths (Ir–N ≈ 2.05 Å, Ir–C ≈ 1.98 Å) and confirm octahedral geometry .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts contribute 12–15% to crystal packing) using CrystalExplorer .
Q. How does this complex compare to analogous ruthenium or platinum catalysts in terms of photophysical properties?
Answer:
- Emission Lifetimes : Iridium complexes exhibit microsecond-scale phosphorescence (vs. nanosecond for Ru), due to stronger spin-orbit coupling .
- Quantum Yields : ΦPL for Ir complexes often exceeds 0.5 in thin films, outperforming Pt analogs (ΦPL ~0.3) in OLED applications .
Methodological Notes
- Contradictions : While emphasizes hybrid DFT functionals, some studies suggest range-separated functionals (e.g., CAM-B3LYP) better capture charge-transfer states. Validate with experimental UV-Vis data .
- Advanced Characterization : Pair XPS with DFT to correlate Ir 4f binding energies with oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
